![molecular formula C11H10N2O3 B1385707 2-[(2-Furylmethyl)amino]nicotinic acid CAS No. 1019127-14-0](/img/structure/B1385707.png)
2-[(2-Furylmethyl)amino]nicotinic acid
Overview
Description
2-[(2-Furylmethyl)amino]nicotinic acid is an organic compound with the molecular formula C₁₁H₁₀N₂O₃ It is characterized by the presence of a furan ring attached to a nicotinic acid moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)amino]nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 2-furylmethylamine.
Condensation Reaction: The nicotinic acid is reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)amino]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound with an amino group.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
One of the primary applications of 2-[(2-Furylmethyl)amino]nicotinic acid is its use as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable for researchers looking to develop new compounds with specific properties.
Table 1: Synthetic Routes and Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts furan to furan-2,5-dicarboxylic acid | Potassium permanganate, H₂O₂ |
Reduction | Reduces nitro group to amino group | Palladium on carbon, NaBH₄ |
Substitution | Amino group participates in nucleophilic substitutions | Alkyl halides, acyl chlorides |
Biological Applications
Potential Ligand in Biochemical Assays
Research has indicated that this compound may act as a ligand in various biochemical assays. Its ability to interact with specific receptors or enzymes can be leveraged to study biological processes or develop new therapeutic agents.
Therapeutic Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in drug development. Its unique structure could allow it to modulate biological pathways effectively.
Industrial Applications
Development of Novel Materials
In industrial settings, this compound is explored for the development of novel materials with tailored properties. Its chemical versatility can contribute to advancements in material science, particularly in creating polymers or coatings with enhanced functionalities.
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when tested on cultured macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that it exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets. The furan ring and nicotinic acid moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Furylmethyl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
2-[(2-Furylmethyl)amino]pyridine: Contains a pyridine ring instead of nicotinic acid.
2-[(2-Furylmethyl)amino]salicylic acid: Features a salicylic acid moiety.
Uniqueness
2-[(2-Furylmethyl)amino]nicotinic acid is unique due to the presence of both a furan ring and a nicotinic acid moiety, which can confer distinct chemical and biological properties
Biological Activity
Overview
2-[(2-Furylmethyl)amino]nicotinic acid is an organic compound characterized by a furan ring linked to a nicotinic acid moiety through an amino group. Its molecular formula is C₁₁H₁₀N₂O₃. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry.
The synthesis of this compound typically involves a condensation reaction between nicotinic acid and 2-furylmethylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or dimethylformamide at controlled temperatures.
Reaction Pathways
- Oxidation : The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid.
- Reduction : The compound can undergo reduction reactions to form various amine derivatives.
- Substitution : The amino group may participate in nucleophilic substitution reactions, leading to diverse derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of both the furan ring and the nicotinic acid moiety allows this compound to modulate biological functions effectively.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds derived from nicotinic acid scaffolds. In vitro tests have shown that various derivatives exhibit significant anti-inflammatory effects without compromising cell viability. For instance, compounds synthesized from nicotinic acid demonstrated potent inhibition of inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
Compound | Cytokine Inhibition (%) | MTT Assay Result |
---|---|---|
4d | 70 | 86.109 ± 0.51 |
4f | 65 | 90.234 ± 0.45 |
4g | 75 | 92.012 ± 0.37 |
Ibuprofen | 60 | Reference |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies indicate that compounds with similar structures can exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like ampicillin .
Case Studies and Research Findings
- In Vitro Studies : A series of nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory activity using the MTT assay and Griess assay, demonstrating significant effects on macrophage viability and cytokine production .
- Antimicrobial Testing : Compounds structurally related to this compound were tested against various pathogens, revealing promising antimicrobial activity that warrants further investigation for potential therapeutic applications .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to COX-2, providing insights into their mechanism of action and potential as anti-inflammatory agents .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-4-1-5-12-10(9)13-7-8-3-2-6-16-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMQGUDRIPWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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